1-Fluoro-4-isopropylbenzene
Description
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a reagent that acts as a source of an electrophilic fluorine atom ("F+"). youtube.comyoutube.com This method is an alternative to traditional nucleophilic fluorination approaches. wikipedia.org
Utilization of Elemental Fluorine
Direct fluorination of aromatic compounds using elemental fluorine (F2) is notoriously challenging to control. thieme-connect.de The high reactivity of fluorine often leads to a mixture of products, including polyfluorinated compounds and fragmentation of the starting material. thieme-connect.deacs.org To achieve selectivity, this process requires stringent conditions such as very low temperatures and high dilution of fluorine gas in an inert carrier. thieme-connect.de Due to these difficulties, it is generally not a preferred method for the selective synthesis of monofluorinated aromatic compounds like 1-fluoro-4-isopropylbenzene. thieme-connect.dechegg.com
Application of Electrophilic Fluorinating Reagents (e.g., Selectfluor™)
To overcome the challenges of using elemental fluorine, a variety of electrophilic fluorinating reagents have been developed. These reagents are typically safer to handle and offer greater selectivity. wikipedia.org Among the most common are N-fluoro compounds, such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™. wikipedia.orgresearchgate.net
Selectfluor™ is a versatile and effective reagent for the fluorination of a wide range of organic compounds, including aromatic systems. escholarship.orgnih.gov The reaction mechanism is thought to proceed through either an SN2 pathway or a single-electron transfer (SET) process, although the exact mechanism can be substrate-dependent. wikipedia.org For aromatic compounds, Selectfluor™ can provide good yields of the corresponding fluorinated products under relatively mild conditions. nih.gov For instance, visible light-promoted C-H fluorination using Selectfluor™ in the presence of a ketone catalyst has been shown to be effective for benzylic fluorination. nih.gov
Table 1: Comparison of Direct Fluorination Methods
| Feature | Elemental Fluorine (F₂) | Electrophilic Reagents (e.g., Selectfluor™) |
|---|---|---|
| Reactivity | Extremely high, difficult to control thieme-connect.de | Moderate to high, more manageable wikipedia.org |
| Selectivity | Low, often leads to polyfluorination and fragmentation thieme-connect.de | Generally high for mono-fluorination nih.gov |
| Safety | Highly hazardous and toxic escholarship.org | Safer and easier to handle wikipedia.org |
| Conditions | Requires specialized equipment, very low temperatures, and high dilution thieme-connect.de | Often proceeds under mild conditions nih.gov |
| Substrate Scope | Limited due to harsh conditions thieme-connect.de | Broad, applicable to various functional groups organic-chemistry.org |
Palladium-Catalyzed Fluorination Routes
Palladium-catalyzed reactions have emerged as a powerful tool for the formation of carbon-fluorine bonds. These methods often involve the cross-coupling of an aryl precursor with a fluoride (B91410) source. While direct C-H activation and fluorination of unactivated sp³ carbons have been developed, the fluorination of aryl halides and triflates is more common for aromatic systems. acs.orgbeilstein-journals.org
For instance, palladium catalysts can facilitate the fluorination of aryl triflates and bromides. nih.govacs.org These reactions can sometimes be complicated by the formation of regioisomeric byproducts, particularly with substrates bearing electron-donating groups. nih.govacs.org The development of specialized ligands, such as biaryl monophosphines, has been crucial in improving the regioselectivity and allowing for reactions to occur at room temperature. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-propan-2-ylbenzene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZISOEPNTDOUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193310 | |
| Record name | p-Fluorocumene | |
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Molecular Weight |
138.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-39-4 | |
| Record name | 4-Fluorocumene | |
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| Record name | 4-Fluorocumene | |
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| Record name | 403-39-4 | |
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| Record name | p-Fluorocumene | |
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| Record name | 4-FLUOROCUMENE | |
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Nucleophilic Substitution Reactions in Synthesis
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to introduce a fluorine atom. In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For the synthesis of fluorinated compounds, this typically involves the displacement of a good leaving group, such as a nitro group or a halogen, by a fluoride (B91410) anion. thieme-connect.denih.gov
The efficiency of SNAr reactions is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com While fluorine itself is highly electronegative and can activate a ring towards nucleophilic attack, breaking the strong carbon-fluorine bond is often challenging. masterorganicchemistry.com Therefore, this method is more commonly used to synthesize other substituted aromatics starting from a fluorinated precursor, rather than to introduce the fluorine atom itself.
Precursor Based Synthesis Pathways
Friedel-Crafts Reactions for Isopropylbenzene Scaffold Formation
A cornerstone in the synthesis of the isopropylbenzene backbone is the Friedel-Crafts reaction. mt.com This classic electrophilic aromatic substitution allows for the alkylation or acylation of an aromatic ring. mt.commasterorganicchemistry.com In the context of this compound, one common approach involves the alkylation of fluorobenzene (B45895) with an isopropylating agent.
The Friedel-Crafts alkylation of benzene (B151609) and its derivatives is a fundamental method for creating alkylated products like alkylbenzenes. mt.com The reaction introduces an alkyl group onto an aromatic ring by substituting a hydrogen atom with an electrophile, facilitated by a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com For instance, the reaction of benzene with an alkyl halide or alkene in the presence of a Lewis acid yields the corresponding alkylbenzene. mt.com One of the most prominent industrial applications of this reaction is the acid-catalyzed synthesis of ethylbenzene (B125841) from benzene and ethylene, a precursor for styrene (B11656) and polystyrene production. mt.com Similarly, cumene (B47948), the parent structure of this compound, is produced through Friedel-Crafts type reactions. mt.com
Alternatively, Friedel-Crafts acylation can be employed, followed by a reduction step. libretexts.org This two-step process can sometimes offer better control over the reaction and prevent polyalkylation, a common side reaction in Friedel-Crafts alkylations. mt.com The acylation involves reacting the aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid. sigmaaldrich.com The resulting ketone is then reduced to the desired alkyl group.
Halogenation and Subsequent Fluorine Introduction
Another major synthetic strategy involves the initial halogenation of the isopropylbenzene scaffold, followed by the introduction of fluorine. This approach allows for the regioselective placement of the fluorine atom.
From Halogenated Isopropylbenzene Precursors
Starting with a pre-existing halogenated isopropylbenzene, such as 4-bromo-1-isopropylbenzene or 4-chloro-1-isopropylbenzene, the fluorine atom can be introduced through nucleophilic aromatic substitution or other halogen exchange (Halex) reactions. These reactions typically require specific catalysts and conditions to facilitate the displacement of the heavier halogen with fluoride. For example, the synthesis of compounds like 4-bromo-1-fluoro-2-isopropylbenzene (B12301830) often involves sequential halogenation and alkylation steps. vulcanchem.com
Decarboxylative halogenation, also known as halodecarboxylation, presents another route to organic halides by converting carboxylic acids into the corresponding halides through the cleavage of a carbon-carbon bond. acs.org
Role of Aryl Trifluoroborates in Fluoro-Dediazoniation
A significant advancement in the synthesis of aryl fluorides involves the use of aryl diazonium salts in reactions like the Balz-Schiemann reaction. researchgate.netnih.gov This reaction traditionally involves the thermal or photolytic decomposition of an aryldiazonium tetrafluoroborate to yield the corresponding aryl fluoride. researchgate.net However, this classic method often requires harsh conditions and the isolation of potentially explosive diazonium salts. researchgate.netnih.gov
Recent modifications have improved the safety and applicability of this transformation. One notable development is the use of organotrifluoroborates as fluoride ion sources for fluoro-dediazoniation in organic solvents under milder conditions. researchgate.netnih.gov This approach has been successfully extended to a one-pot process, which avoids the need to isolate the aryl diazonium salt intermediate. researchgate.netnih.gov Research has shown that various organotrifluoroborates can effectively mediate the fluoro-dediazoniation of in situ generated aryl diazonium salts. ubc.ca This updated Balz-Schiemann reaction allows for the fluorination of even sterically hindered anilines in good to excellent yields under remarkably mild conditions. nih.gov
Furthermore, the synthesis of aryl fluorides from potassium aryltrifluoroborates can be mediated by iron(III) chloride with reagents like Selectfluor®. thieme-connect.com For example, the reaction of potassium trifluoro(3-isopropylphenyl)borate can yield a mixture of this compound and 1-fluoro-2-isopropylbenzene. thieme-connect.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for fine chemicals like this compound. imist.maessentialchemicalindustry.org These principles advocate for the reduction or elimination of hazardous substances, the use of renewable feedstocks, and improved energy efficiency. imist.maessentialchemicalindustry.orgcore.ac.uk
In the context of Friedel-Crafts reactions, a shift from traditional homogeneous catalysts like aluminum chloride to solid acid catalysts, such as zeolites, represents a significant green advancement. essentialchemicalindustry.org Zeolites are reusable and generate cleaner waste streams. essentialchemicalindustry.org The use of non-traditional activation methods like high hydrostatic pressure (HHP) is also being explored as a green synthetic tool. rsc.org
The development of one-pot reactions, such as the modified Balz-Schiemann reaction using organotrifluoroborates, aligns with green chemistry principles by reducing the number of reaction steps and minimizing the isolation of hazardous intermediates. researchgate.netnih.govimist.ma The ideal green synthesis aims for high atom economy, the use of non-hazardous reagents and solvents, and operation under ambient conditions. core.ac.uk
Comparative Analysis of Synthetic Efficiency and Selectivity
The choice of synthetic route for this compound and its analogs depends on a comparative analysis of efficiency and selectivity.
| Synthetic Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Fluorobenzene, Isopropylating agent | Lewis Acid (e.g., AlCl₃) | Direct, one-step formation of the C-C bond. mt.com | Risk of polyalkylation, potential for rearrangements. mt.com |
| Friedel-Crafts Acylation followed by Reduction | Fluorobenzene, Acylating agent | Lewis Acid, Reducing agent | Good control over regioselectivity, avoids polyalkylation. libretexts.orgsigmaaldrich.com | Two-step process, requires a reduction step. |
| Halogen Exchange | Halogenated isopropylbenzene | Fluorinating agent, Catalyst | Allows for late-stage fluorination. | May require harsh conditions or specific catalysts. |
| Modified Balz-Schiemann Reaction | Substituted aniline (B41778) | Organotrifluoroborate, Diazotizing agent | Mild reaction conditions, avoids isolation of diazonium salts, good yields. researchgate.netnih.gov | Starting material is an aniline derivative. |
| Iron-mediated Fluorination of Aryltrifluoroborates | Potassium aryltrifluoroborate | Iron(III) chloride, Selectfluor® | Utilizes readily available starting materials. thieme-connect.com | Can produce isomeric mixtures. thieme-connect.com |
Electrophilic Aromatic Substitution (EAS) Pathwaysminia.edu.eglkouniv.ac.in
The benzene ring of this compound is subject to electrophilic attack, a process guided by the electronic and steric properties of its two substituents: the fluorine atom and the isopropyl group. These reactions proceed through a high-energy carbocation intermediate known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iq The formation of this intermediate is typically the slow, rate-determining step of the reaction. uomustansiriyah.edu.iq
Regioselectivity and Steric Effects of the Isopropyl Group
The isopropyl group is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect (+I). wikipedia.org This donation of electron density makes the aromatic ring more nucleophilic and thus activates it towards electrophilic attack compared to benzene. As an activating group, the isopropyl substituent directs incoming electrophiles to the positions ortho and para to itself. In this compound, the para position is already occupied by the fluorine atom. Therefore, the isopropyl group directs incoming electrophiles to the C2 and C6 positions (which are equivalent to C3 and C5 relative to the isopropyl group).
However, the isopropyl group is sterically bulky. This steric hindrance can impede the approach of an electrophile to the adjacent ortho positions. wikipedia.orglibretexts.org Consequently, while the isopropyl group electronically activates the ortho positions, sterically demanding electrophiles will preferentially attack the less hindered para position. In cases where the para position is blocked, as it is here, significant steric hindrance from the isopropyl group can disfavor attack at the adjacent C3 and C5 positions. libretexts.org Studies on similarly bulky groups, like the tert-butyl group, show a strong preference for para substitution due to steric hindrance at the ortho positions. libretexts.org
When multiple substituents are present on a benzene ring, the most activating group generally controls the regioselectivity of the substitution. wikipedia.orgmasterorganicchemistry.com Alkyl groups are activating, whereas halogens are deactivating. ijrar.org Therefore, the activating isopropyl group has a dominant influence over the deactivating fluorine atom in directing the position of electrophilic attack.
Influence of Fluorine on Reaction Rates and Product Distribution
The fluorine atom exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density from the ring via the sigma bonds (a negative inductive effect, -I). ijrar.org This effect deactivates the ring, making it less reactive towards electrophiles than benzene. researchgate.net Simultaneously, the fluorine atom has lone pairs of electrons in its 2p orbitals that can be donated into the aromatic pi-system through resonance (a positive mesomeric effect, +M). wikipedia.orgijrar.org
The resonance donation from fluorine preferentially stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions. This makes fluorine an ortho-, para-director, despite being a deactivating group. wikipedia.orglibretexts.org The inductive withdrawal (-I) is strongest at the ortho position due to proximity, making this position less reactive than the para position. wikipedia.org Consequently, electrophilic substitution on fluorobenzene is strongly para-selective. wikipedia.orgijrar.org
In this compound, the fluorine atom directs incoming electrophiles to its own ortho positions (C2 and C6) and the para position (C4, which is blocked). The combined influence of the activating, sterically hindered isopropyl group and the deactivating, para-directing fluorine atom leads to a complex regiochemical outcome. The primary positions for attack are C2 and C3 (and their equivalents C6 and C5). The activating nature of the isopropyl group suggests that positions ortho to it (C3/C5) would be favored, but this is counteracted by steric hindrance. The fluorine atom's directing effect favors positions C2/C6. The ultimate product distribution will depend on the specific electrophile and reaction conditions, balancing steric hindrance at C3/C5 against the electronic deactivation at C2/C6.
| Reaction | Reagents | Major Product(s) | Minor Product(s) | Reference |
| Nitration | HNO₃, H₂SO₄ | 1-Fluoro-4-isopropyl-2-nitrobenzene | 1-Fluoro-4-isopropyl-3-nitrobenzene | libretexts.org |
| Bromination | Br₂, FeBr₃ | 1-Bromo-4-fluoro-2-isopropylbenzene | 2-Bromo-1-fluoro-4-isopropylbenzene | libretexts.org |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Fluoro-2-isopropylphenyl)ethanone | 1-(2-Fluoro-5-isopropylphenyl)ethanone | libretexts.org |
Nucleophilic Substitution Reactions at the Fluorine Siteminia.edu.eg
While aromatic rings are electron-rich and typically resist attack by nucleophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. This reaction is the substitution of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com
The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.com These groups are necessary to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate. In this compound, the isopropyl group is electron-donating, which deactivates the ring for SNAr. Therefore, displacing the fluorine atom via this mechanism is generally difficult and requires forcing conditions.
Displacement by Amines and Other Nucleophilesminia.edu.eg
Despite the deactivating effect of the isopropyl group, the fluorine atom can be displaced by strong nucleophiles such as amines and alkoxides, often requiring high temperatures and pressures. libretexts.org For instance, the reaction with an amine would proceed to form a substituted N-isopropylaniline. libretexts.orgresearchgate.net The reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I, which is the reverse of the order for SN1 and SN2 reactions. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the incoming negative charge. masterorganicchemistry.com
Mechanistic Investigations of Fluorine Displacement
The mechanism for SNAr is typically a two-step addition-elimination process. masterorganicchemistry.com
Addition Step: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is usually slow and rate-determining. masterorganicchemistry.com The high electronegativity of the fluorine atom helps to stabilize this anionic intermediate.
Elimination Step: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. This step is typically fast. uomustansiriyah.edu.iq
Because the rate-determining step does not involve the cleavage of the carbon-fluorine bond, the strength of the C-F bond does not hinder the reaction rate. Instead, the powerful electron-withdrawing inductive effect of fluorine accelerates the rate-determining nucleophilic attack, making fluorinated aromatics more reactive in SNAr reactions than their chlorinated or brominated counterparts. masterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactionsnih.govnih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides, bromides, and iodides are common substrates, the activation of the strong carbon-fluorine bond for cross-coupling is significantly more challenging. nih.gov
However, specialized palladium catalyst systems have been developed that can activate C-F bonds, particularly in polyfluoroarenes. nih.gov For a monofluorinated, electron-rich substrate like this compound, these reactions are difficult but not impossible. The key steps in a typical catalytic cycle (e.g., Suzuki coupling) are:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-fluorine bond to form a palladium(II) intermediate. This is often the most difficult step for C-F bonds and may require specialized ligands and additives. nih.govacs.org
Transmetalation: The organic group from an organometallic reagent (like an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex. acs.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. acs.org
Research has shown that ligands such as trialkylphosphines (e.g., PCy₃) and the use of additives can promote the oxidative addition of C-F bonds to palladium. nih.gov While specific examples for this compound are not abundant in general literature, the principles developed for other challenging aryl fluorides could be applied. For instance, palladium-catalyzed C-O cross-coupling of aryl halides with fluorinated alcohols has been achieved using specific phosphine (B1218219) ligands, demonstrating the expanding scope of these reactions. nih.gov Similarly, related compounds like 4-bromo-1-fluoro-2-isopropylbenzene are used as building blocks in Suzuki-Miyaura and Heck reactions, highlighting the utility of halogenated isopropylbenzene derivatives in cross-coupling chemistry. angenechemical.com
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. fishersci.co.uk This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. fishersci.co.uktcichemicals.com
In the context of fluorinated aromatics like this compound, the Suzuki-Miyaura coupling is particularly significant for synthesizing fluorinated biaryl compounds, which are important scaffolds in materials science and medicinal chemistry. tcichemicals.comresearchgate.net While the C-F bond is generally robust, the other halogen atoms (Cl, Br, I) on a fluorinated benzene ring can be selectively targeted for coupling. The reactivity order for the halide partner is typically I > Br > OTf >> Cl. fishersci.co.uk
Research into the Suzuki-Miyaura coupling of fluorohalobenzenes has led to the development of highly efficient catalytic systems capable of achieving high yields and regioselectivity. researchgate.net For instance, the use of air-stable, hemilabile PO-coordinated cyclopalladated complexes has enabled the efficient synthesis of various fluorinated biphenyl (B1667301) derivatives in aqueous solvents at room temperature. researchgate.net The choice of palladium catalyst, ligand, and base is critical for overcoming the steric hindrance that can be introduced by substituents like the isopropyl group and for achieving high turnover numbers. rsc.org Recent advancements have also focused on developing reactions in environmentally benign solvents like water, which can be accelerated by additives such as tetrabutylammonium (B224687) bromide. tcichemicals.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst / Ligand | Base | Solvent | Temperature | Coupling Partner | Key Features | Citation |
| Pd(OAc)₂ / sSPhos | K₃PO₄ | Water/Acetonitrile | 37°C | (Het)Aryl Boronic Acids | DNA-compatible, low temperature | nih.gov |
| Pd/BI-DIME | - | - | - | Aryl Boronic Acids | Effective for sterically hindered substrates | researchgate.net |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | Phenylboronic Acid | Classic conditions | tcichemicals.com |
| Pd(0) catalyst | Tetrabutylammonium bromide (additive) | Water | Room Temp - 150°C | Aryl/Vinyl Boronic Acid | Green chemistry approach | fishersci.co.uk |
This table presents generalized conditions. Specific substrates may require optimization.
Sonogashira Coupling and Other C-C/C-N Bond Formations
Sonogashira Coupling
The Sonogashira coupling is a fundamental method for the formation of C(sp²)-C(sp) bonds, involving the reaction of a vinyl or aryl halide with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It is an indispensable tool for preparing aryl-ethynyl compounds used in materials science, such as in organic light-emitting diodes (OLEDs). washington.edu
For fluoroarenes, a highly efficient palladium-catalyzed Sonogashira coupling has been developed using lithium hexamethyldisilazide (LiHMDS) as the base, which successfully couples terminal alkynes with both electron-rich and electron-poor fluoroarenes to afford internal alkynes in good yields. organic-chemistry.org A significant challenge in Sonogashira coupling is the undesired homocoupling of the terminal alkyne (Glaser coupling). washington.edu Research has shown that conducting the reaction under a reducing atmosphere of hydrogen gas diluted with nitrogen or argon can significantly diminish this side reaction. washington.edu For substrates with poor solubility, high-temperature ball-milling techniques have been developed, enabling efficient coupling in the absence of bulk solvents. nih.gov
Table 2: Conditions for Sonogashira Coupling of Fluoroarenes
| Catalyst System | Base | Solvent | Temperature | Key Features | Citation |
| Pd Catalyst | LiHMDS | - | - | Effective for electron-rich and -poor fluoroarenes | organic-chemistry.org |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | CH₃CN | Reflux (80°C) | Diminished homocoupling under H₂/N₂ atmosphere | washington.edu |
| Pd(OAc)₂ / XPhos | Et₃N | H₂O (LAG) | 80°C (Ball-milling) | For poorly soluble aryl halides | nih.gov |
LAG: Liquid-Assisted Grinding. This table presents generalized conditions.
Other C-C and C-N Bond Formations
Beyond traditional cross-coupling, advanced methods for C-C and C-N bond formation involving this compound and related structures have been explored. The capture of carbon-centered radicals at nickel(II) complexes is a fundamental step in many modern cross-coupling reactions, enabling the formation of C(sp²)-C(sp³) bonds. ambeed.com Kinetic studies have benchmarked the rates of radical capture, providing crucial data for understanding and optimizing these catalytic reactions. ambeed.com
Hypervalent iodine(III) reagents have been employed to mediate tandem C-C and C-N bond formation reactions. hbni.ac.in For example, the reaction between anilides and unactivated arenes, facilitated by reagents like diacetoxyiodobenzene (B1259982) (PIDA), can lead to the synthesis of N-substituted carbazoles through a cascade of cross-dehydrogenative couplings where multiple C-H bonds and one N-H bond are functionalized in a single operation. hbni.ac.in
Radical Reactions and Photochemical Transformations
Radical Reactions
The isopropyl group on this compound is susceptible to radical reactions at its benzylic position. khanacademy.org The generation of radicals can be achieved through various methods, including the use of photocatalysts or thermal initiators. conicet.gov.ar Visible light-mediated photocatalysis, for instance, can be used for benzylic fluorination using reagents like Selectfluor®, where a photoexcited catalyst abstracts a hydrogen atom from the benzylic position to generate a radical that then reacts with the fluorine source. rsc.org Interestingly, in studies with related alkylbenzenes, the reaction of ethylbenzene was found to be faster than that of cumene (isopropylbenzene). rsc.org
Furthermore, the interaction of radicals with metal complexes is a key area of study. The capture of secondary radicals, such as the one derived from the isopropyl group, at catalytically relevant nickel(II) centers has been experimentally characterized. ambeed.com These studies provide evidence for the formation of nickel(III) intermediates and benchmark the kinetics of the radical trapping step, which is crucial for developing selective cross-coupling reactions. ambeed.com
Photochemical Transformations
Photochemical reactions offer unique pathways for transforming organic molecules. For aryl alkyl ketones, the Norrish Type II reaction is a well-known photochemical process that involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to cleavage of the molecule. google.com While this compound itself does not possess a ketone, its derivatives could undergo such transformations.
More directly relevant is the photochemical fluorination of C-H bonds. The benzylic position of the isopropyl group can be targeted for fluorination under visible light irradiation using a photocatalyst like fluorenone-9 and a fluorine source such as Selectfluor®. rsc.org The process involves the photoexcited ketone abstracting a hydrogen atom from the benzylic carbon, followed by the resulting radical abstracting a fluorine atom from Selectfluor®. rsc.org Such methods represent a powerful strategy for late-stage functionalization, allowing for the direct conversion of C-H bonds to C-F bonds under mild conditions. conicet.gov.ar
Computational Chemistry and Reaction Pathway Elucidation
Computational chemistry provides powerful tools for understanding the mechanisms, reactivity, and selectivity of chemical reactions. Methods such as Density Functional Theory (DFT) and other quantum chemistry approaches are used to model reaction pathways, calculate the energies of intermediates and transition states, and elucidate reaction mechanisms at a molecular level. nih.gov
For substituted benzenes, computational studies have been used to investigate electrophilic aromatic substitution (EAS) reactions. By calculating the barrier heights for reactions, such as the identity exchange reaction with hydrogen fluoride catalyzed by boron trifluoride, researchers can quantify the reactivity of different positions on the aromatic ring. nih.gov These theoretical evaluations, often performed using methods like M06-2X/aug-cc-pVDZ, help in understanding how substituents like fluorine and isopropyl influence the regioselectivity of a reaction. nih.gov
In the study of radical reactions, computational chemistry complements experimental findings. For example, it was noted that the experimentally determined activation energy for the capture of a carbon-centered radical at a nickel(II) center was higher than previous computational estimations, prompting further refinement of theoretical models. ambeed.com Computational platforms have also been developed to predict the reaction rate constants of organic compounds with species like the hydroxyl radical or ozone, based on the compound's structure. rsc.orgutoronto.ca These models use methods like the Hartree-Fock (HF) method to estimate kinetic parameters, which are vital for predicting the environmental fate and reactivity of compounds like this compound. rsc.org
Spectroscopic Characterization and Structural Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F), allowing for a comprehensive analysis of the molecule's structure.
Proton NMR (¹H NMR) spectroscopy of 1-Fluoro-4-isopropylbenzene reveals distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the isopropyl group.
The aromatic region of the spectrum typically displays two signals due to the symmetry of the para-substituted benzene ring. The protons ortho to the fluorine atom (H-2 and H-6) are chemically equivalent, as are the protons meta to the fluorine atom (H-3 and H-5). The fluorine atom, being highly electronegative, influences the chemical shifts of the adjacent protons. The aromatic protons appear as a complex multiplet, often resembling two overlapping doublets of doublets, due to coupling with the adjacent aromatic protons and the fluorine atom.
The isopropyl group gives rise to two distinct signals. The single methine proton (-CH) appears as a septet, a result of being coupled to the six equivalent methyl protons. The six methyl protons (-CH₃) appear as a doublet, as they are coupled to the single methine proton.
The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-6 (Aromatic) | ~7.15 | dd | J_HH ≈ 8.7 Hz, J_HF ≈ 5.5 Hz |
| H-3, H-5 (Aromatic) | ~6.95 | t | J_HH ≈ 8.7 Hz |
| -CH (Isopropyl) | ~2.89 | sept | J_HH ≈ 6.9 Hz |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. Due to the molecule's symmetry, there are six distinct carbon signals.
The carbon atom attached to the fluorine (C-1) exhibits a large one-bond carbon-fluorine coupling constant (¹J_CF), which often results in a doublet in a coupled spectrum but is observed as a singlet in a broadband decoupled spectrum. The chemical shift of this carbon is significantly influenced by the high electronegativity of the fluorine atom, causing it to appear downfield. The other aromatic carbons also show coupling to the fluorine atom, although with smaller coupling constants. The quaternary carbon of the isopropyl group (C-4) and the other aromatic carbons (C-2, C-3, C-5, and C-6) appear at characteristic chemical shifts. The aliphatic carbons of the isopropyl group appear in the upfield region of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-F) | ~161.2 (d, ¹J_CF ≈ 243 Hz) |
| C-4 (C-isopropyl) | ~144.9 (d, ⁴J_CF ≈ 1.5 Hz) |
| C-2, C-6 | ~127.9 (d, ³J_CF ≈ 7.7 Hz) |
| C-3, C-5 | ~114.8 (d, ²J_CF ≈ 21 Hz) |
| -CH (Isopropyl) | ~33.2 |
Note: The chemical shifts are reported in ppm relative to TMS. The values in parentheses indicate the multiplicity and coupling constant due to fluorine coupling.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals. wikipedia.org For this compound, the ¹⁹F NMR spectrum shows a single signal, as there is only one fluorine atom in the molecule.
The chemical shift of the fluorine atom is influenced by its electronic environment, including the presence of the aromatic ring and the isopropyl group. The signal for the fluorine atom in this compound typically appears in the characteristic region for aryl fluorides. The chemical shift is reported relative to a fluorine standard, commonly trichlorofluoromethane (CFCl₃), which is set to 0 ppm. alfa-chemistry.com The signal may appear as a multiplet due to coupling with the ortho-protons (H-2 and H-6) on the aromatic ring.
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine Assignment | Chemical Shift (δ, ppm) |
|---|
Note: The chemical shift is relative to CFCl₃. The exact value can vary with the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the aromatic protons at ~7.15 ppm and ~6.95 ppm, indicating their adjacent relationship on the ring. libretexts.org Additionally, a strong cross-peak would be observed between the methine proton of the isopropyl group (~2.89 ppm) and the methyl protons (~1.22 ppm), confirming the connectivity within the isopropyl substituent. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. columbia.edu For this compound, the HSQC spectrum would show the following correlations:
The aromatic protons at ~7.15 ppm would correlate with the aromatic carbon signal at ~127.9 ppm (C-2, C-6).
The aromatic protons at ~6.95 ppm would correlate with the aromatic carbon signal at ~114.8 ppm (C-3, C-5).
The methine proton at ~2.89 ppm would correlate with the aliphatic carbon signal at ~33.2 ppm.
The methyl protons at ~1.22 ppm would correlate with the aliphatic carbon signal at ~24.1 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons). In the HMBC spectrum of this compound, the following key correlations would be expected:
The methyl protons (~1.22 ppm) would show a correlation to the methine carbon (~33.2 ppm) and the quaternary aromatic carbon C-4 (~144.9 ppm).
The methine proton (~2.89 ppm) would show correlations to the methyl carbons (~24.1 ppm) and the aromatic carbons C-3 and C-5 (~114.8 ppm) and C-4 (~144.9 ppm).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns. chemguide.co.uk
For this compound (C₉H₁₁F), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight, approximately 138.18 g/mol . nih.gov
The fragmentation of the molecular ion upon electron ionization provides characteristic fragment ions. A common fragmentation pathway for alkylbenzenes is the benzylic cleavage, which involves the loss of a methyl group (CH₃•) to form a stable secondary benzylic carbocation. This would result in a prominent peak at m/z 123 (M - 15). The loss of the entire isopropyl group is less likely as a primary fragmentation step. Another possible fragmentation is the loss of a fluorine atom, leading to a peak at m/z 119 (M - 19).
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
|---|---|
| 138 | [C₉H₁₁F]⁺ (Molecular Ion) |
| 123 | [C₈H₈F]⁺ (Loss of CH₃) |
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments.
For this compound, the calculated exact mass of the molecular ion [M]⁺ is 138.08447 Da. nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula C₉H₁₁F, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. In the analysis of this compound, the gas chromatography component separates it from other volatile compounds based on its boiling point and interactions with the stationary phase of the GC column. shimadzu.com Following separation, the mass spectrometer bombards the eluted compound with electrons, causing it to ionize and fragment. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these fragments, which serves as a molecular fingerprint.
For this compound (C9H11F), the molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight (approximately 138.18 g/mol ). nih.gov Common fragmentation patterns for similar aromatic compounds involve the loss of alkyl groups. A significant fragment would likely correspond to the loss of a methyl group (CH3) from the isopropyl moiety, resulting in a peak at m/z 123. Another prominent peak could be expected from the loss of the entire isopropyl group (C3H7), leading to a fluorobenzyl cation at m/z 95. The analysis of these fragmentation patterns is crucial for the unambiguous identification of the compound. antpedia.com
Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can further aid in identification. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 139.09175 | 125.6 |
| [M+Na]+ | 161.07369 | 133.8 |
| [M]+ | 138.08392 | 124.2 |
| [M-H]- | 137.07719 | 128.3 |
Data sourced from computational predictions. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. utdallas.edu The specific frequencies at which a molecule absorbs radiation are characteristic of its functional groups. The IR spectrum of this compound provides valuable information about its key structural features.
The presence of the aromatic ring is confirmed by several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. Overtone and combination bands, which are characteristic of the substitution pattern on the benzene ring, are found in the 2000-1650 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ range. researchgate.net
The isopropyl group is identified by its characteristic C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations of the methyl (CH3) and methine (CH) groups are observed between 3000-2850 cm⁻¹. The C-H bending vibrations for the isopropyl group typically result in a characteristic doublet around 1385-1365 cm⁻¹.
The most distinctive feature for this molecule is the C-F bond. The C-F stretching vibration is typically strong and appears in the fingerprint region of the spectrum, usually between 1250 and 1000 cm⁻¹. This strong absorption band is a key indicator for the presence of the fluorine substituent on the aromatic ring.
Table 2: Characteristic IR Absorption Ranges for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Isopropyl C-H | Bend (doublet) | 1385 - 1365 |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). up.ac.za For aromatic compounds like this compound, the absorptions are primarily due to π → π* transitions within the benzene ring.
Benzene itself typically shows a weak absorption band around 255-260 nm (the B-band or secondary band) and more intense absorptions at shorter wavelengths (around 200 nm and 180 nm, the primary bands). up.ac.za When substituents are added to the benzene ring, they can cause shifts in the position (wavelength) and intensity of these absorption bands. The fluorine and isopropyl groups on the benzene ring in a para-position influence the electronic transitions.
Both the fluorine atom (a halogen) and the isopropyl group (an alkyl group) are considered ortho-para directing groups. The fluorine atom has an electron-donating resonance effect and an electron-withdrawing inductive effect, while the isopropyl group is weakly electron-donating. These substitutions typically cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands compared to unsubstituted benzene. up.ac.za For fluorobenzene (B45895), the primary band is observed around 204 nm and the secondary band around 254 nm. The additional presence of the para-isopropyl group would be expected to cause a further slight red shift of these bands.
X-ray Crystallography for Solid-State Structure Elucidation (if applicable)
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The method involves diffracting a beam of X-rays off the regularly spaced atoms of a crystal, producing a diffraction pattern from which the electron density and, subsequently, the atomic positions can be mapped.
However, this technique is contingent upon the ability to grow a suitable single crystal of the compound. This compound is a liquid at standard temperature and pressure. While it is possible to crystallize substances that are liquid at room temperature by using low-temperature crystallographic techniques, no published X-ray crystal structures for this compound were found in the reviewed literature. Therefore, a detailed structural elucidation by this method is not currently available.
Positron Annihilation Lifetime Spectroscopy (PALS) in Fluorinated Systems
Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive analytical technique that is highly sensitive to the local electron density and the presence of open-volume defects or free-volume holes in materials. scielo.brmonash.edu In this method, positrons from a radioactive source are implanted into a sample. The positron can annihilate with an electron directly or form a short-lived, hydrogen-like atom called positronium (Ps). scielo.br The lifetime of the ortho-positronium (o-Ps) species is particularly sensitive to the size of the free-volume holes in which it becomes trapped. researchgate.net
In fluorinated systems, PALS can provide unique insights into the material's microstructure. The high electronegativity of fluorine atoms affects the electron density of the surrounding environment, which in turn influences positron and positronium annihilation characteristics. PALS has been effectively used to study the nano-scale structure of fluorinated polymers and membranes, correlating free-volume properties with gas permeability and other macroscopic properties. researchgate.net
While specific PALS studies on this compound are not prominent in the literature, the technique offers significant potential. It could be employed to investigate intermolecular packing in its condensed phases (liquid and solid). By studying the o-Ps lifetime and intensity, one could characterize the size and concentration of free-volume elements, providing molecular-level information that is complementary to other spectroscopic and structural analysis techniques. rsc.org
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound without access to primary research data. Constructing such an article would require fabricating data, which would compromise the scientific integrity and accuracy of the content.
To provide a comprehensive report as requested, original theoretical and computational studies would need to be performed on this compound. Such studies would involve:
Density Functional Theory (DFT) calculations to determine the optimized geometry, electronic properties (such as orbital energies and electron density distribution), and thermodynamic parameters.
Ab initio calculations to compute precise molecular properties like dipole moment, polarizability, and vibrational frequencies.
Conformational analysis to map the potential energy surface related to the rotation of the isopropyl group, identifying the most stable conformers and the energy barriers between them.
Molecular Dynamics (MD) simulations to study the behavior of the molecule in a condensed phase, analyzing intermolecular interactions, aggregation tendencies, and the influence of different solvents on its conformation and dynamics.
Without the results from these specific computational chemistry studies, any article generated would be speculative and would not meet the required standards of detail and scientific accuracy.
Theoretical and Computational Studies of 1 Fluoro 4 Isopropylbenzene
Aromaticity Analysis in Fluorinated Benzene (B151609) Derivatives
The introduction of fluorine atoms onto a benzene ring induces significant changes in the electronic structure, which in turn affects the aromaticity of the molecule. Aromaticity is a key concept in chemistry, describing the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, while its lone pairs can participate in a resonance-donating effect. The interplay of these two opposing effects modulates the electron density and delocalization within the benzene ring, leading to measurable changes in aromatic character. Computational chemistry provides powerful tools to quantify these changes, with Nucleus-Independent Chemical Shift (NICS) calculations and the analysis of ring current strengths being two of the most prominent methods.
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. It is based on the principle that an external magnetic field induces a ring current in an aromatic system. This induced current, in turn, generates its own magnetic field. Aromatic compounds exhibit a diatropic ring current, which opposes the external magnetic field in the center of the ring, resulting in magnetic shielding. Antiaromatic compounds, on the other hand, display a paratropic ring current that reinforces the external field.
The NICS value is typically calculated by placing a "ghost" atom with no charge or electrons at a specific point, usually the geometric center of the ring (NICS(0)) or at a certain distance above the plane of the ring, commonly 1 Å (NICS(1)). A more negative NICS value indicates a higher degree of magnetic shielding and thus, greater aromaticity. Conversely, a positive NICS value suggests antiaromaticity.
| Compound | NICS(1)zz (ppm) |
|---|---|
| Benzene | -32.38 |
| Fluorobenzene (B45895) | -29.8 |
| 1,4-Difluorobenzene | -27.5 |
| Hexafluorobenzene | -17.9 |
Note: The NICS(1)zz values are representative and compiled from computational studies on fluorinated benzenes. The value for Fluorobenzene is an approximation based on available data for similar compounds.
A more direct measure of aromaticity related to the magnetic properties of a molecule is the calculation of the ring current strength (RCS). This method quantifies the magnitude of the electron current circulating in the ring in response to an external magnetic field. A stronger diatropic ring current is indicative of greater aromaticity.
Theoretical studies have shown a strong correlation between NICS values and calculated ring current strengths. For a series of fluorinated benzenes, as the number of fluorine substituents increases, the calculated diatropic ring current strength systematically decreases. This reduction in ring current strength is a direct consequence of the electronic perturbations caused by the fluorine atoms, which hinder the free circulation of π-electrons.
The magnetic properties of fluorinated benzenes are thus a reflection of their altered electronic structure. The diminished ring current leads to reduced magnetic susceptibility exaltation, another indicator of aromaticity. While benzene is known for its significant diamagnetic susceptibility exaltation, this property is attenuated in its fluorinated derivatives.
| Compound | Ring Current Strength (nA/T) |
|---|---|
| Benzene | 11.96 |
| Fluorobenzene | 11.5 (estimated) |
| Hexafluorobenzene | 9.83 |
Note: The Ring Current Strength (RCS) values are based on computational studies. The value for Fluorobenzene is an estimation based on the trend observed between benzene and hexafluorobenzene.
The "perfluoro effect" describes the profound electronic consequences of replacing all hydrogen atoms in a hydrocarbon with fluorine atoms. This effect is particularly relevant when considering the aromaticity and reactivity of highly fluorinated benzene derivatives. The primary aspect of the perfluoro effect is the strong stabilization of the σ molecular orbitals relative to the π molecular orbitals. researchgate.net This is due to the high electronegativity of fluorine, which leads to a significant withdrawal of electron density through the σ-framework of the molecule.
This differential stabilization of orbitals has several important consequences. It can alter the energies of electronic transitions, which is reflected in the ultraviolet-visible absorption spectra of these compounds. For instance, the perfluoro effect is known to cause a bathochromic (red) shift in the absorption bands of aromatic molecules.
Furthermore, the stabilization of σ orbitals can influence the geometric and thermodynamic properties of the molecule. While perfluorination does not eliminate the aromatic character of benzene, it does reduce it, as evidenced by NICS and RCS calculations. This reduction in aromaticity can be attributed to the inductive withdrawal of electron density from the π-system, making the π-electrons less available for delocalization. However, some studies suggest that the π ring current itself is not significantly perturbed by perfluorination, and the changes in magnetic properties are due to local paramagnetic contributions from the fluorine atoms.
Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in the field of medicinal chemistry for designing and optimizing drug candidates. These studies aim to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of 1-fluoro-4-isopropylbenzene, SAR modeling would focus on how modifications to the fluoro and isopropyl substituents, as well as substitutions at other positions on the benzene ring, influence a specific biological endpoint.
The introduction of fluorine into a molecule can have multifaceted effects on its biological activity, which are often exploited in drug design:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
Lipophilicity: Fluorine is the most electronegative element, yet its small size means that the substitution of a hydrogen atom with a fluorine atom often increases the lipophilicity of the molecule. This can enhance the ability of a drug to cross cell membranes and the blood-brain barrier.
Binding Interactions: The electronegativity of fluorine allows it to participate in various non-covalent interactions with biological targets, such as hydrogen bonds (acting as a hydrogen bond acceptor), dipole-dipole interactions, and multipolar interactions with aromatic rings of amino acid residues in proteins. The specific placement of a fluorine atom can therefore significantly enhance the binding affinity and selectivity of a compound for its target. researchgate.net
In the context of this compound derivatives, an SAR study might explore the following modifications:
Position of the Fluoro Group: Moving the fluorine atom to the ortho or meta positions relative to the isopropyl group would alter the electronic and steric properties of the molecule, which could have a profound impact on its interaction with a biological target. Studies on other fluorinated aromatic compounds have shown that the position of fluorine substitution can dramatically influence biological activity. researchgate.netacs.org
Multiple Fluorine Substitutions: The introduction of additional fluorine atoms on the ring would further modulate the electronic properties and lipophilicity.
Modification of the Isopropyl Group: Altering the size and nature of the alkyl substituent at the para position could probe the steric and hydrophobic requirements of the binding pocket of a target protein.
Introduction of Other Functional Groups: Adding other substituents to the aromatic ring could introduce new interaction points with a biological target, such as hydrogen bond donors or acceptors.
While specific SAR models for this compound derivatives are not widely published, the general principles of medicinal chemistry suggest that the unique properties of the fluorine atom would be a key consideration in the design of any biologically active analogues.
Advanced Research Applications of 1 Fluoro 4 Isopropylbenzene and Its Derivatives
Medicinal Chemistry and Drug Discovery
The presence of fluorine in drug candidates can significantly enhance their pharmacological profiles. The 1-fluoro-4-isopropylbenzene moiety is of interest in drug design due to the synergistic effects of its constituent groups.
Precursor in Synthesis of Bioactive Molecules
This compound is a valuable starting material in the synthesis of more complex, biologically active molecules. The fluorophenyl group is a common feature in a wide array of pharmacologically active compounds, including antibacterial, antifungal, anti-inflammatory, and psychoactive agents. Synthetic routes can modify the isopropyl group or substitute other positions on the benzene (B151609) ring to create a diverse library of derivatives for biological screening. For instance, fluorobenzene (B45895) derivatives are used as intermediates in the synthesis of new generation fluoroquinolone antibiotics.
Role of Fluorine in Enhancing Potency and Pharmacokinetics
The incorporation of fluorine into a drug molecule can dramatically improve its efficacy and pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups, which can in turn enhance a drug's bioavailability. Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making molecules more resistant to metabolic degradation and thereby increasing their half-life in the body. The substitution of hydrogen with a fluorine atom, which is only slightly larger, generally does not cause significant steric hindrance at the target receptor or enzyme, allowing for the retention of biological activity while gaining the benefits of fluorination. The lipophilicity of a drug, a critical factor in its ability to cross cell membranes, can also be fine-tuned by the addition of fluorine.
Below is an interactive data table summarizing the key effects of fluorine substitution in drug design.
| Property Affected | Consequence of Fluorination |
| Metabolic Stability | Increased resistance to enzymatic degradation, leading to a longer duration of action. |
| Binding Affinity | Altered electronic properties can lead to stronger interactions with target proteins. |
| Lipophilicity | Can be increased or decreased depending on the molecular context, affecting absorption and distribution. |
| pKa | Modulation of the acidity or basicity of nearby functional groups, influencing solubility and bioavailability. |
| Bioavailability | Improved membrane permeability and resistance to metabolism can lead to higher systemic exposure. |
Development of Novel Therapeutic Agents
Derivatives of fluorinated benzenes are integral to the development of a wide range of therapeutic agents.
Psychoactive Agents: Fluorobenzoyl buterophenone derivatives have demonstrated potential psychoactive properties. The inclusion of a fluorine atom can influence the way these molecules interact with receptors in the central nervous system. For example, 3-Fluorophenmetrazine (3-FPM) is a stimulant-like novel psychoactive substance.
Antibacterial and Antifungal Agents: The fluoroquinolones are a major class of antibiotics that feature a fluorinated aromatic ring. Compounds containing a fluorobenzene moiety are also used as antifungal drugs. For instance, certain fluorobenzoylthiosemicarbazides have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Anti-inflammatory Agents: Aralkanoic acid derivatives containing a fluorobenzene moiety have exhibited potent analgesic and anti-inflammatory activity. Fluorinated benzofuran and dihydrobenzofuran derivatives have also been investigated as effective anti-inflammatory agents. Furthermore, some fluorine-substituted benzo[h]quinazoline-2-amine derivatives have shown potential as NF-κB inhibitors, a key target in inflammatory processes.
Anticancer Agents: A variety of fluorinated compounds are used in cancer chemotherapy. For example, 5-Fluorouracil is a widely used antimetabolite. Derivatives of fluoroquinolones have also been investigated for their antiproliferative effects on cancer cells. Additionally, fluoro-containing chalcones have demonstrated cytotoxicity against liver cancer cells (HepG2). Fluorinated taxoids have also been developed as potent anticancer agents.
The following table presents examples of therapeutic agents containing a fluorophenyl moiety.
| Therapeutic Class | Example Compound Class/Derivative |
| Psychoactive | Fluorobenzoyl buterophenones |
| Antibacterial | Fluoroquinolones |
| Antifungal | Fluorinated azole derivatives |
| Anti-inflammatory | Fluorinated aralkanoic acids |
| Anticancer | Fluorinated quinoline carboxylic acid derivatives |
Receptor Binding Affinity and Metabolic Stability Studies
The introduction of fluorine can significantly impact a molecule's interaction with its biological target. The strong electron-withdrawing nature of fluorine can alter the electron distribution in a molecule, potentially leading to more favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with the amino acid residues in a receptor's binding pocket. This can result in increased binding affinity and, consequently, higher potency. For instance, studies on novel fluorinated xanthine derivatives have demonstrated high binding affinity to the adenosine A2B receptor.
Metabolic stability is a critical parameter in drug development, and fluorine substitution is a well-established strategy to enhance it. By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, the C-F bond's strength can block oxidation by metabolic enzymes like cytochrome P450. This leads to a longer half-life and improved pharmacokinetic profile of the drug.
Materials Science and Functional Materials
In addition to its role in medicine, this compound and related fluorinated aromatics are valuable precursors in the field of materials science.
Precursor for Fluorinated Polymers and Functionalized Materials
Fluorinated polymers, or fluoroelastomers, are a class of materials known for their exceptional chemical resistance, thermal stability, and unique surface properties. Fluorinated aromatic compounds can be used as monomers or modifiers in the synthesis of these high-performance polymers. The incorporation of the fluoro-isopropylbenzene moiety can be used to tailor the properties of the resulting polymer, such as its solubility, thermal stability, and refractive index. These materials find applications in coatings, electronics, and aerospace due to their durability and specialized characteristics. Furthermore, fluorinated precursors can be used in the sol-gel process to create functionalized materials with controlled hydrophobicity.
Applications in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals
The incorporation of fluorine atoms into organic molecules can significantly influence their electronic properties and intermolecular interactions, making fluorinated compounds, including derivatives of this compound, valuable in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs) and liquid crystals.
In the field of liquid crystals, the compact size and high polarity of the fluorine substituent allow for its incorporation into various positions within a liquid crystal structure without disrupting the mesophase. The presence of a fluoro group can lead to significant modifications in melting points, mesophase morphologies, and transition temperatures. Furthermore, it can advantageously tailor key physical properties such as dielectric anisotropy, optical anisotropy, and viscoelasticity, which are critical for the performance of liquid crystal displays (LCDs). For instance, fluorinated terphenyl derivatives have been studied for their complex phase behavior, where the number and position of fluorine atoms influence whether the material crystallizes or forms a glass upon cooling. Although specific research on this compound-based liquid crystals is not prominent, the broader research on fluorinated liquid crystals indicates the potential for its derivatives to be used in creating novel mesogenic materials with tailored properties for display applications.
Development of Chemical Sensors
The development of highly sensitive and selective chemical sensors is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. Fluorinated organic compounds are increasingly being explored for their potential in sensor technology due to their unique electronic and photophysical properties. While specific sensor applications of this compound are not widely reported, the broader class of fluorinated benzenes has shown promise.
One area of investigation is the use of fluorobenzene-based single-electron transistors for the detection of toxic gases. Theoretical studies using Density Functional Theory (DFT) have analyzed the adsorption mechanisms of gases like ammonia (NH₃), hydrogen cyanide (HCN), arsine (AsH₃), and phosgene (COCl₂) on a fluorobenzene quantum dot. The results suggest that such a setup could serve as a potential sensor, with the electronic fingerprints providing a basis for detection.
Furthermore, the inherent fluorescence of some organic molecules can be harnessed for sensor development. The principle often relies on the quenching or enhancement of fluorescence upon interaction with a specific analyte. The introduction of fluorine atoms can modulate the photophysical properties of a molecule, potentially enhancing its sensitivity and selectivity as a fluorescent chemical sensor. Although not directly demonstrated with this compound, its aromatic structure provides a scaffold that could be functionalized with appropriate receptor units and chromophores to create novel fluorescent sensors.
Optoelectronic Applications of Fluorinated Benzenes
Fluorinated benzenes are a class of materials that have garnered significant attention for their applications in optoelectronics due to the profound effect of fluorine substitution on the electronic and physical properties of the parent aromatic compound. The introduction of fluorine, the most electronegative element, into a benzene ring leads to a lowering of both the HOMO and LUMO energy levels. This modification is advantageous for several optoelectronic devices.
In the context of organic electronics, the fluorination of polycyclic aromatic hydrocarbons (PAHs) can manipulate their electronic properties and solid-state packing motifs. For example, while pentacene is a p-channel organic semiconductor, its perfluorinated counterpart, perfluoropentacene, functions as an n-channel material. This demonstrates the power of fluorination to tune the charge-carrying characteristics of organic materials. The solid-state fluorescence of fluorinated phenacenes has been shown to be significantly red-shifted and broadened compared to their non-fluorinated analogues, indicating altered intermolecular interactions in the solid phase, a crucial aspect for solid-state lighting and display technologies.
The use of fluorinated aromatic materials is key to the development of the next generation of lightweight and highly efficient optoelectronics. These materials offer high stability under extreme environmental conditions, moisture resistance, and lower flammability compared to their hydrocarbon-based counterparts. While specific optoelectronic devices based on this compound are not detailed in the literature, the fundamental principles governing the effects of fluorination on benzene rings suggest that its derivatives could be engineered for use in devices such as Organic Solar Cells (OSCs), Dye-Sensitized Solar Cells (DSSCs), and Organic Field-Effect Transistors (OFETs).
| Property Modification by Fluorination | Impact on Optoelectronic Devices |
| Lowering of HOMO and LUMO energy levels | Facilitates electron injection and improves stability against oxidation. |
| Altered intermolecular interactions (π-stacking) | Enhances charge carrier mobility in organic semiconductors. |
| Increased stability and moisture resistance | Leads to more robust and durable optoelectronic devices. |
| Tunable electronic properties (p-type to n-type) | Allows for the design of a wider range of organic electronic components. |
Agrochemical Research
The introduction of fluorine atoms into organic molecules has had a profound impact on the agrochemical industry, leading to the development of a wide range of pesticides and herbicides with improved efficacy and metabolic stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts enhanced biological activity and resistance to metabolic degradation.
Synthesis of Pesticides and Herbicides
While there is no widespread documentation of this compound being directly used as a key starting material in the synthesis of major commercial pesticides or herbicides, the principles of agrochemical design suggest its potential as a building block. The presence of the fluorophenyl group is a common motif in many agrochemicals. For instance, fluorobenzene itself has been described as an insecticide and larvicide.
The synthesis of novel agrochemicals often involves the combination of different functional moieties to achieve the desired biological activity. Research in this area has explored the creation of diamide compounds that incorporate polyfluoro-substituted phenyl groups. These studies have shown that molecules containing fragments like para-hexa/heptafluoroisopropylphenyl exhibit fungicidal, insecticidal, and acaricidal activities. Given that this compound contains both a fluorine atom and an isopropyl group on a benzene ring, it represents a scaffold that could be chemically modified to produce derivatives with potential pesticidal or herbicidal properties. The isopropyl group could influence the lipophilicity and steric profile of the molecule, which are important factors for its interaction with biological targets and its transport within the target organism.
Radiochemistry for Imaging Agents (e.g., ¹⁸F-labeling)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes. Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its favorable physical and nuclear characteristics, including a half-life of 109.7 minutes and low positron energy, which results in high-resolution images.
The development of ¹⁸F-labeled imaging agents is a major focus of radiochemistry research. The radiosynthesis of these agents often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. Aromatic rings are common scaffolds for PET radiotracers, and methods for the ¹⁸F-fluorination of arenes are of great interest. While the direct ¹⁸F-labeling of this compound itself is not a common application, the synthesis of ¹⁸F-labeled imaging agents often starts with precursors that can be readily fluorinated.
For instance, a precursor molecule containing a 4-isopropylphenyl group with a suitable leaving group (e.g., nitro, trimethylammonium, or a halogen) at the 1-position could potentially be used to synthesize [¹⁸F]this compound. More commonly, complex biomolecules are labeled with ¹⁸F using prosthetic groups. In this approach, a small, reactive ¹⁸F-labeled molecule is first synthesized and then conjugated to a larger targeting molecule such as a peptide or antibody. Although there are no specific reports of this compound being used as a PET imaging agent, its structure contains the fluoro-aryl moiety that is a key component of many successful ¹⁸F-radiotracers. The development of new ¹⁸F-labeling methodologies, such as those using organophosphine precursors for mild and aqueous labeling, could potentially be applied to derivatives of this compound in the future.
Catalyst Development and Ligand Design
In the field of organometallic chemistry and catalysis, the design of ligands plays a crucial role in controlling the reactivity and selectivity of metal catalysts. Fluorinated ligands have gained increasing attention due to their unique electronic and steric properties, which can significantly influence the performance of a catalyst.
Fluorinated arenes, such as fluorobenzene, are recognized as versatile solvents and weakly coordinating ligands in organometallic chemistry. The presence of fluorine substituents reduces the π-electron density of the benzene ring, leading to weaker binding to metal centers. This property allows them to be easily displaced by other substrates, making them suitable for use as "innocent" solvents or as labile ligands in catalytic cycles.
While this compound is not a commonly cited ligand in the literature, its structure suggests potential applications in ligand design. The fluorinated benzene ring could serve as a weakly coordinating moiety, while the isopropyl group could be functionalized to introduce stronger donor atoms (e.g., phosphorus, nitrogen) that can bind to a metal center. The electronic effect of the fluorine atom could then be transmitted through the aromatic system to modulate the properties of the donor atom and, consequently, the catalytic activity of the metal complex.
Furthermore, the C-H and C-F bonds of fluorinated benzenes can undergo activation by reactive transition metal complexes. This reactivity opens up avenues for the use of these compounds in catalytic C-H and C-F functionalization reactions, which are important transformations in organic synthesis. The interplay between the electronic effects of the fluorine and isopropyl groups in this compound could lead to interesting regioselectivity in such activation processes. The incorporation of fluorinated functionalities into ligands has also been shown to enhance the catalytic performance in reactions such as the preferential oxidation of carbon monoxide, where the fluorinated ligand modifies the electronic properties of the metal center and the acidity of coordinated molecules.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Site-Selective Fluorination
The precise introduction of fluorine atoms into organic molecules remains a significant challenge in synthetic chemistry. Future research is heavily focused on developing more efficient and selective methods for fluorination, moving beyond traditional, often harsh, techniques.
A major area of development is the site-selective C–H fluorination of aromatic compounds. bohrium.comrsc.org This approach offers a more direct and atom-economical way to synthesize fluorinated molecules by targeting specific carbon-hydrogen bonds. researchgate.net Recent advancements include the use of visible-light-induced, metal-free, and photocatalyst-free methods for the C–H fluorination of heteroarenes. bohrium.comchinesechemsoc.org These techniques provide mild reaction conditions and high site selectivity. bohrium.comchinesechemsoc.org For instance, the combination of N-F fluorinating reagents and silane (B1218182) under visible light has been shown to effectively fluorinate heteroarenes. bohrium.com
Transition-metal-catalyzed C-H bond fluorination is another powerful strategy that avoids the need for pre-functionalized substrates. researchgate.net Palladium-catalyzed methods, for example, have demonstrated effectiveness in the fluorination of both electron-rich and electron-poor arenes. cas.cn Researchers are also exploring the use of directing groups to control the regioselectivity of fluorination in complex molecules. rsc.orgrsc.org
Furthermore, new catalytic systems are being developed to achieve unique selectivity and broader substrate scope. rsc.org This includes the use of manganese porphyrin and manganese-salen systems for regioselective C(sp³)–H fluorination. rsc.org The development of these novel methodologies will be crucial for the synthesis of complex fluorinated molecules with high precision.
Exploration of Biological Interactions and Target Specificity
The introduction of fluorine into organic molecules can significantly alter their biological properties. researchgate.netnih.gov This has made organofluorine compounds, including derivatives of 1-fluoro-4-isopropylbenzene, valuable in pharmaceutical and agrochemical research. researchgate.netresearchgate.net Future research in this area will focus on a deeper understanding of the interactions between fluorinated compounds and biological targets to design more effective and specific therapeutic agents.
Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, improve bioavailability, and increase the binding affinity of a drug to its target. researchgate.netmdpi.com Researchers are investigating how the strategic placement of fluorine atoms can influence a molecule's conformation and electronic properties, thereby affecting its interaction with enzymes and receptors. researchgate.net For example, fluorinated analogs of natural products are being developed as pharmaceuticals, including nucleosides, steroids, and amino acids. researchgate.net
The study of fluorinated compounds as enzyme inhibitors is a particularly active area of research. researchgate.net By mimicking natural substrates, these compounds can bind to the active site of an enzyme and block its activity. researchgate.net Understanding these interactions at a molecular level is key to developing drugs with high target specificity and reduced off-target effects. Approximately 25% of current blockbuster drugs contain fluorine, and this number is on the rise, highlighting the importance of this research direction. researchgate.net
Advanced Materials Development with Tailored Electronic Properties
Fluorinated organic compounds are becoming increasingly important in the development of advanced materials with unique electronic and optical properties. nbinno.comrsc.org The introduction of fluorine atoms into organic structures can significantly modify their electronic characteristics, making them suitable for a wide range of applications in electronics and optoelectronics. nbinno.comrsc.org
The high electronegativity of fluorine leads to a lowering of both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels in organic molecules. rsc.org This facilitates electron injection and enhances the material's resistance to oxidative degradation. rsc.org As a result, fluorinated compounds are being used to create n-type or ambipolar organic semiconductors. rsc.org
The solid-state organization of fluorinated molecules is also a key area of study. Intermolecular C–H⋯F interactions can influence the packing of molecules in the solid state, often leading to a π-stack arrangement that enhances charge carrier mobility. rsc.org This is particularly relevant for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org
Researchers are also exploring the use of fluorinated compounds in the development of:
Fluoropolymers: These materials are known for their high thermal stability, chemical resistance, and low friction coefficients. nbinno.comman.ac.uk
Liquid Crystals: Fluorinated compounds are used in liquid crystal displays due to their unique dielectric properties. researchgate.net
Functionalized Nanomaterials: The ability of certain fluorinated compounds to form stable complexes with metals is being exploited in the development of new nanomaterials for catalysis and surface modification. nbinno.com
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, including the study of organofluorine compounds. acs.orgresearch.google These computational tools can accelerate the discovery and design of new molecules with desired properties by predicting their behavior before they are synthesized in the lab. research.google
One key application of ML is the prediction of chemical properties. research.google For instance, machine learning models are being developed to predict the fluorination strength of various electrophilic fluorinating reagents, which can be a resource-intensive process to determine experimentally. nih.gov By using a simple and fast SMILES-based molecular encoding approach, a neural network algorithm can successfully predict the relative power of a wide range of N-F fluorinating reagents. nih.gov
ML is also being used to predict the reactivity and selectivity of chemical reactions. arxiv.org For example, message-passing graph neural networks have been trained to predict the fluoride (B91410) ion affinity of p-block-atom-based molecules with high accuracy. researchgate.net This can aid in the rational design of catalysts and the optimization of reaction conditions. arxiv.org
In the context of this compound and its derivatives, AI and ML could be used to:
Predict the biological activity of novel fluorinated compounds.
Optimize synthetic routes for site-selective fluorination.
Design new materials with tailored electronic properties.
By leveraging large datasets of chemical information, machine learning algorithms can identify complex patterns and relationships that may not be apparent to human researchers, thereby accelerating the pace of discovery in organofluorine chemistry. research.google
Sustainable Synthesis and Environmental Impact Assessment
As the use of organofluorine compounds continues to grow, there is an increasing focus on developing sustainable synthetic methods and assessing the environmental impact of these chemicals. societechimiquedefrance.fracs.org The goal is to create greener, more efficient processes that minimize waste and reduce the use of hazardous materials. researchgate.net
Sustainable Synthesis:
Green chemistry principles are being applied to the synthesis of organofluorine compounds. researchgate.net This includes the use of:
Microwave-assisted synthesis: This can lead to shorter reaction times and increased energy efficiency. researchgate.net
Green solvents: The use of water or ionic liquids as reaction media can reduce the reliance on volatile organic compounds. researchgate.net
Organocatalysts and photocatalysts: These can provide highly efficient and environmentally benign alternatives to traditional metal-based catalysts. researchgate.net
Solvent-free and catalyst-free reaction conditions: These approaches represent the ideal in terms of green chemistry, minimizing waste and simplifying purification. researchgate.net
Environmental Impact Assessment:
The persistence of some organofluorine compounds in the environment is a significant concern. societechimiquedefrance.frnih.gov Lightly fluorinated molecules are generally expected to break down in the environment, but highly fluorinated and perfluorinated compounds can be very stable and accumulate in the biosphere. societechimiquedefrance.frnih.gov
Future research will focus on:
Understanding degradation pathways: Studying how fluorinated compounds break down in the environment to identify potential persistent and toxic metabolites. nih.gov
Life cycle analysis: Evaluating the environmental impact of organofluorine compounds from their synthesis to their ultimate fate in the environment. societechimiquedefrance.fr
Designing for degradation: Developing new fluorinated molecules that are designed to be effective for their intended purpose but will readily degrade into harmless substances after use.
By integrating sustainability into the design and synthesis of organofluorine compounds, researchers can ensure that the benefits of this important class of chemicals can be realized without causing harm to the environment. societechimiquedefrance.fr
Q & A
Q. What are the recommended synthetic routes for 1-Fluoro-4-isopropylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous fluorobenzene derivatives (e.g., 1-Fluoro-2,4-dinitrobenzene) often employ nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example, outlines a multi-step synthesis for a fluorinated benzimidazole compound using reagents like LiAlH₄ and Raney Ni under controlled conditions. Researchers should optimize stoichiometry, solvent polarity, and temperature to enhance isopropyl group incorporation while minimizing side reactions like over-alkylation. Systematic characterization (e.g., NMR, GC-MS) is critical for verifying structural integrity .
Q. How can researchers characterize this compound to confirm purity and structural identity?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Compare <sup>1</sup>H and <sup>19</sup>F NMR spectra with computational predictions (e.g., density functional theory) to confirm substituent positions.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate molecular ion peaks (e.g., m/z 154 for C₉H₁₁F) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identify characteristic C-F (∼1100 cm⁻¹) and isopropyl C-H (∼2800–3000 cm⁻¹) stretches.
Cross-referencing with databases like Beilstein () ensures consistency with reported analogs. Purity assessment via HPLC with UV detection (e.g., λ = 254 nm) is recommended .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Fluorinated aromatic compounds often exhibit volatility and toxicity. Key precautions include:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation ().
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or chemical neutralization.
Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 1-Bromo-4-fluorobenzene in ) to infer hazards like flammability (DOT Hazard Label: Flammable Liquid) .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions (e.g., light, temperature)?
- Methodological Answer : Fluorobenzenes are prone to photodegradation and thermal decomposition. To assess stability:
- Accelerated Aging Studies : Store samples at 40°C, 75% relative humidity, and UV light (320–400 nm) for 4–8 weeks. Monitor degradation via HPLC and track byproducts (e.g., defluorinated derivatives).
- Kinetic Analysis : Use Arrhenius equations to extrapolate shelf-life under standard conditions (25°C). emphasizes avoiding long-term storage without stability validation .
Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atom deactivates the benzene ring, directing electrophiles to the meta position relative to fluorine. The isopropyl group, a weakly activating substituent, may compete for ortho/para positions. Computational modeling (e.g., molecular orbital theory) can predict regioselectivity. Experimental validation via nitration or sulfonation reactions, followed by NMR analysis of product ratios, is advised. Compare results with analogous systems like 1-Fluoro-4-(trifluoromethoxy)benzene () .
Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts or conflicting spectral results)?
- Methodological Answer : Contradictions often arise from impurities, instrumental artifacts, or unaccounted variables. A systematic approach includes:
- Method Replication : Repeat experiments under identical conditions to confirm reproducibility.
- Cross-Validation : Use multiple analytical techniques (e.g., NMR, X-ray crystallography) to verify structural assignments.
- Error Analysis : Quantify uncertainties in instrumentation (e.g., GC-MS calibration drift) and sample preparation ().
Drawing from and , which discuss resolving identity conflicts in educational research, researchers should document anomalies transparently and explore alternative hypotheses through iterative testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
